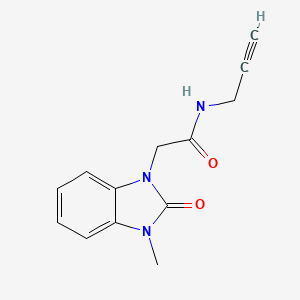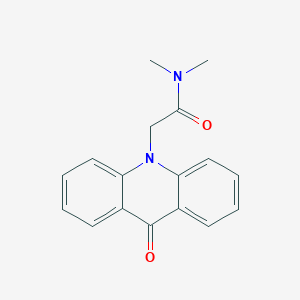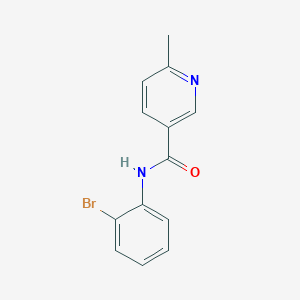
N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide, also known as DI-MPA, is a novel chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide has been shown to exhibit antitumor activity and has been identified as a potential lead compound for the development of new anticancer agents. In materials science, N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide has been used as a building block for the synthesis of novel metal-organic frameworks with potential applications in gas storage and separation. In catalysis, N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide has been shown to exhibit high catalytic activity in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression and cell differentiation. It has also been shown to inhibit the activation of certain signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of tumor growth, and the modulation of immune system function. N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide has also been shown to exhibit anti-inflammatory activity and to have a protective effect on the liver.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide can be difficult to synthesize and may require specialized equipment and expertise. Additionally, the mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide, including:
1. Further investigation of its mechanism of action and identification of specific targets that mediate its effects.
2. Development of new synthetic methods to improve the yield and efficiency of N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide synthesis.
3. Exploration of its potential applications in other fields, such as energy storage and environmental remediation.
4. Investigation of its safety and toxicity profile in animal models and humans.
5. Screening of N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide derivatives for improved activity and selectivity.
Conclusion
In conclusion, N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide (N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide) is a novel chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and catalysis. Its mechanism of action is not fully understood, but it has been shown to exhibit antitumor activity, anti-inflammatory activity, and immune-modulating effects. N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide can be synthesized through a multistep process involving the reaction of 2,3-dihydro-1H-indene with 2-bromo-5-methylpyrazine, followed by the addition of an amine group to form the final product. This synthesis method has been optimized to produce high yields of N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide with high purity.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-8-17-14(9-16-10)15(19)18-13-7-6-11-4-2-3-5-12(11)13/h2-5,8-9,13H,6-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIZVSNMIIZYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Chlorophenyl)-4-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7457727.png)

![1-(3-fluoro-4-methoxyphenyl)-N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-N-methylmethanamine](/img/structure/B7457731.png)
![2-{[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino}ethanol](/img/structure/B7457739.png)








